molecular formula C17H25Cl2NO3 B14530236 Ethyl 2-[(2,6-dichloropyridin-3-YL)oxy]decanoate CAS No. 62805-09-8

Ethyl 2-[(2,6-dichloropyridin-3-YL)oxy]decanoate

Cat. No.: B14530236
CAS No.: 62805-09-8
M. Wt: 362.3 g/mol
InChI Key: AYKFFQGNZSZVIU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 2-[(2,6-dichloropyridin-3-YL)oxy]decanoate is a chemical compound known for its unique structure and properties It is characterized by the presence of a pyridine ring substituted with chlorine atoms at positions 2 and 6, and an ethyl ester group attached to a decanoate chain

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 2-[(2,6-dichloropyridin-3-YL)oxy]decanoate typically involves the reaction of 2,6-dichloropyridine with ethyl decanoate under specific conditions. One common method is the use of a base such as sodium hydride or potassium carbonate to deprotonate the ethyl decanoate, followed by nucleophilic substitution with 2,6-dichloropyridine. The reaction is usually carried out in an aprotic solvent like dimethylformamide (DMF) or tetrahydrofuran (THF) at elevated temperatures .

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of catalysts and optimized reaction conditions can further improve the scalability of the synthesis. Industrial methods often focus on minimizing waste and maximizing the purity of the final product .

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-[(2,6-dichloropyridin-3-YL)oxy]decanoate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide to form corresponding carboxylic acids.

    Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride to yield alcohol derivatives.

    Substitution: Nucleophilic substitution reactions can occur at the pyridine ring, especially at the positions adjacent to the

Properties

CAS No.

62805-09-8

Molecular Formula

C17H25Cl2NO3

Molecular Weight

362.3 g/mol

IUPAC Name

ethyl 2-(2,6-dichloropyridin-3-yl)oxydecanoate

InChI

InChI=1S/C17H25Cl2NO3/c1-3-5-6-7-8-9-10-14(17(21)22-4-2)23-13-11-12-15(18)20-16(13)19/h11-12,14H,3-10H2,1-2H3

InChI Key

AYKFFQGNZSZVIU-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCC(C(=O)OCC)OC1=C(N=C(C=C1)Cl)Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.